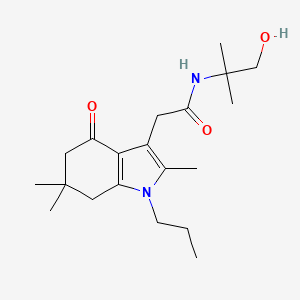![molecular formula C18H21NO3 B4933044 N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)
N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline, also known as ALEPH-2, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been developed for scientific research purposes. ALEPH-2 has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, specifically the 5-HT2A receptor. It has been suggested that N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline acts as a partial agonist at the 5-HT2A receptor, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, leading to an increase in mood and a reduction in anxiety and depression. N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline is its potential for toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for the study of N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline. One potential direction is the investigation of its potential therapeutic applications for various neurological disorders. Another direction is the study of its effects on the immune system and its potential use as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline involves the reaction of 2,5-dimethoxybenzaldehyde with allylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization. The purity of the product is confirmed using spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline has been used in various scientific research applications, including drug discovery, neuroscience, and pharmacology. It has been studied for its potential use as a therapeutic agent for various neurological disorders such as depression, anxiety, and addiction. N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline has also been studied for its effects on the central nervous system and its potential use as a psychoactive substance.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-11-22-17-8-6-5-7-14(17)13-19-16-12-15(20-2)9-10-18(16)21-3/h4-10,12,19H,1,11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJWRXCJRWSBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)propanoate](/img/structure/B4932995.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)


![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![methyl 4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4933023.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)

![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)